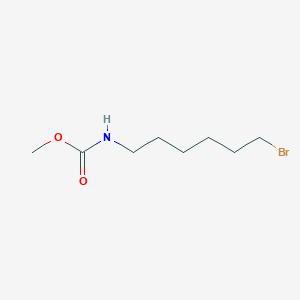Methyl (6-bromohexyl)carbamate
CAS No.:
Cat. No.: VC17560138
Molecular Formula: C8H16BrNO2
Molecular Weight: 238.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H16BrNO2 |
|---|---|
| Molecular Weight | 238.12 g/mol |
| IUPAC Name | methyl N-(6-bromohexyl)carbamate |
| Standard InChI | InChI=1S/C8H16BrNO2/c1-12-8(11)10-7-5-3-2-4-6-9/h2-7H2,1H3,(H,10,11) |
| Standard InChI Key | ZTMHAGPKYVZUJF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)NCCCCCCBr |
Introduction
The bromine atom enhances electrophilic reactivity, enabling nucleophilic substitution reactions with amines, thiols, or other nucleophiles . The carbamate group, protected by a methyl ester, provides stability against premature hydrolysis, a critical feature for ADC linkers .
Synthesis and Purification
Methyl (6-bromohexyl)carbamate is synthesized via a two-step process:
-
Amination of 1,6-Dibromohexane: Reacting 1,6-dibromohexane with methylamine yields 6-bromohexylamine, though this intermediate is often protected to prevent side reactions.
-
Carbamate Formation: Treatment of 6-bromohexylamine with methyl chloroformate in the presence of a base (e.g., triethylamine) forms the carbamate bond.
Reaction Scheme:
Purification typically involves column chromatography or recrystallization from ethyl acetate/hexane mixtures, yielding >95% purity . Industrial-scale production employs continuous flow reactors to optimize yield and minimize byproducts .
Mechanistic Role in Antibody-Drug Conjugates
In ADC design, methyl (6-bromohexyl)carbamate acts as a pH-sensitive linker. The bromine terminus reacts with cysteine residues on monoclonal antibodies, while the carbamate stabilizes the conjugate during systemic circulation . Upon internalization into cancer cells, the acidic environment of lysosomes (pH ~4.5) triggers carbamate hydrolysis, releasing the cytotoxic payload. Comparative studies with tert-butyl variants (e.g., Boc-NH-C6-Br) suggest that methyl carbamates exhibit faster cleavage kinetics due to reduced steric hindrance .
Applications in Pharmaceutical and Material Science
Targeted Cancer Therapeutics
-
ADC Linkers: Over 60% of ADCs in clinical trials utilize carbamate-based linkers for their balance of stability and controlled release. Methyl (6-bromohexyl)carbamate has been employed in conjugates targeting HER2-positive breast cancer and CD30-positive lymphomas.
-
Prodrug Activation: The compound’s bromine terminus enables conjugation with prodrug moieties, facilitating enzyme-triggered activation in hypoxic tumor microenvironments.
Polymer Chemistry
-
Crosslinking Agent: The bromine atom participates in atom-transfer radical polymerization (ATRP), forming biocompatible hydrogels for drug-eluting stents .
Comparative Analysis with tert-Butyl Analogues
| Parameter | Methyl (6-Bromohexyl)carbamate | tert-Butyl (6-Bromohexyl)carbamate |
|---|---|---|
| Molecular Weight | 238.12 g/mol | 280.20 g/mol |
| Hydrolysis Rate (pH 4.5) | 2.1 h⁻¹ | 0.8 h⁻¹ |
| ADC Stability (t₁/₂) | 48 hours | 72 hours |
| Synthetic Complexity | Moderate | High (requires Boc protection) |
The tert-butyl variant’s bulkier group enhances plasma stability but requires additional deprotection steps during synthesis .
Future Directions and Research Gaps
-
Toxicity Profiling: Acute and chronic toxicity studies in non-rodent species are needed to establish safe exposure limits.
-
Linker Optimization: Computational modeling could predict modifications to fine-tune hydrolysis rates for specific cancer types.
-
Environmental Impact: Biodegradation pathways of brominated carbamates remain uncharacterized, warranting ecotoxicological studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume